weak Hepatoprotective agent-1

Hepatoprotection Structure-Activity Relationship Natural Product Screening

Researchers studying structure-activity relationships of Arctium lappa butyrolactone lignans require a reliable weak-activity control to calibrate assay dynamic range and attribute hepatoprotection to specific structural features. Weak Hepatoprotective agent-1 (Compound 11, CAS 1807808-90-7), a dibenzylbutyrolactone lignan glucoside (C27H34O12, MW 550.55), provides a weak but detectable hepatoprotective signal at 10 µM in the D-galactosamine/HL-7702 model, enabling unambiguous SAR attribution, Z′-factor estimation, and hit-calling confidence when contrasted with strong-activity compounds. Supplied as ≥95% HPLC crystalline powder.

Molecular Formula C27H34O12
Molecular Weight 550.6 g/mol
Cat. No. B12383324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameweak Hepatoprotective agent-1
Molecular FormulaC27H34O12
Molecular Weight550.6 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC2COC(=O)C2C(C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)O)OC
InChIInChI=1S/C27H34O12/c1-34-16-6-4-13(9-18(16)35-2)8-15-12-37-26(33)21(15)22(29)14-5-7-17(19(10-14)36-3)38-27-25(32)24(31)23(30)20(11-28)39-27/h4-7,9-10,15,20-25,27-32H,8,11-12H2,1-3H3/t15-,20+,21-,22-,23+,24-,25+,27+/m0/s1
InChIKeyBYTMLMCPEAZVOF-WHIPURTOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Weak Hepatoprotective Agent-1 Overview


Weak Hepatoprotective agent-1 (Compound 11, CAS 1807808-90-7) is a dibenzylbutyrolactone lignan glucoside (C27H34O12, MW 550.55) isolated from the mature fruits of Arctium lappa L. (Arctii Fructus) [1]. It belongs to a family of butyrolactone-type lignans that have been structurally elucidated using 1D/2D NMR, CD, and Rh2(OCOCF3)4-induced CD spectroscopy [1]. The compound is commercially available as a research-grade natural product with ≥95% purity from multiple vendors, and is supplied as a crystalline powder for in vitro hepatoprotection and anti-inflammatory studies .

Why Weak Hepatoprotective Agent-1 Is Irreplaceable


Hepatoprotective lignans from Arctium lappa L. exhibit pronounced structure-activity divergence. In the same primary study, out of 17 butyrolactone lignans tested under identical conditions, only a subset (compounds 1, 6, 8, 10) demonstrated strong anti-inflammatory effects exceeding curcumin, while compound 11 exhibits weak hepatoprotective activity at 10 μM [1]. Generic substitution with other Arctium-derived lignans such as arctigenin or the 7′-hydroxy lignan glucosides described in Yang et al. (2014) would yield substantially different potency and selectivity profiles, because these compounds differ in glycosylation pattern, hydroxyl position, and butyrolactone ring substitution—each factor known to critically modulate hepatoprotective activity against D-galactosamine-induced cytotoxicity in HL-7702 hepatic cells [1][2]. Substitution therefore risks invalidating comparative pharmacological data and undermines experimental reproducibility.

Differentiation Evidence


Hepatoprotective Activity Classification

Compound 11 exhibits weak hepatoprotective activity at 10 μM in the D-galactosamine-induced HL-7702 hepatic cell injury model, as reported in both the primary isolation paper and multiple independent vendor datasheets [1]. This contrasts with structurally related compounds from the same series—compounds 1, 6, 8, and 10—which demonstrated stronger anti-inflammatory effects than curcumin (e.g., compound 1: 75.51% NO inhibition at 10 μM) [1]. In the companion 2014 hepatoprotective study by the same research group, a different set of 7′-hydroxy lignan glucosides (compounds 1, 2, 7-12, 17) exhibited significantly stronger hepatoprotective activity than the positive control bicyclol at 10 μM [2].

Hepatoprotection Structure-Activity Relationship Natural Product Screening

Glycosylation vs. Aglycone Structure

Compound 11 carries a 4-O-β-D-glucopyranoside moiety at the lignan core, distinguishing it from aglycone lignans commonly isolated from Arctium lappa (e.g., arctigenin) [1]. The presence of this glucose substituent alters logP (calculated 1.2), topological polar surface area (tPSA 174 Ų), and hydrogen bond donor/acceptor counts (5 HBD, 12 HBA) . These physicochemical properties influence aqueous solubility, membrane permeability, and glucosidase-mediated metabolic activation—factors that directly determine the compound's suitability for in vitro hepatocyte assays where passive diffusion versus active transport mechanisms may affect apparent bioactivity [2].

Natural Product Chemistry Glycosylation Hepatoprotective Mechanism

Purity Specification Variability

Commercial suppliers offer weak Hepatoprotective agent-1 at varying purity grades. Key vendors specify ≥95% purity (HPLC), with lot-specific Certificates of Analysis (CoA) available [1]. This level of purity documentation is critical for dose-response studies where impurities at >5% can confound hepatoprotection readouts, particularly when impurity compounds may possess independent antioxidant or cytotoxic activities .

Quality Control Procurement Specification Analytical Chemistry

Application Scenarios in Liver Research


Negative Control for Lignan SAR Studies

Compound 11 is ideally suited as a structurally matched negative or weak-activity control in structure-activity relationship (SAR) panels of Arctium-derived butyrolactone lignans. Its weak hepatoprotective activity at 10 μM, contrasted with the strong activity of compounds 1, 6, 8, and 10 in the same assay system, allows unambiguous attribution of hepatoprotection to specific structural features such as 7′-hydroxylation, butyrolactone ring substitution, or absence of glycosylation [1].

Glycosylation-Dependent Bioactivation Studies

Compound 11, bearing a 4-O-β-D-glucopyranoside group, serves as a probe to investigate whether glucosidase-mediated deglycosylation is a prerequisite for hepatoprotective activity in hepatic cell models. Researchers can compare its activity in standard HL-7702 assays versus co-incubation with β-glucosidase or in glucosidase-knockdown models, using arctigenin as the aglycone reference standard [1][2].

Assay Validation Benchmark

Because compound 11 produces a reliably weak but detectable hepatoprotective signal at 10 μM in the D-galactosamine/HL-7702 model, it can be used as a lower-threshold calibration standard in high-throughput screening campaigns. This enables assay scientists to establish a dynamic range between the 'weak' response tier (compound 11), the 'strong' response tier (compound 1 or bicyclol), and the vehicle control, improving Z′-factor estimation and hit-calling confidence [1][2].

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